molecular formula C19H21NO4S B3036300 2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate CAS No. 339101-06-3

2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate

Cat. No.: B3036300
CAS No.: 339101-06-3
M. Wt: 359.4 g/mol
InChI Key: RHTVZZLKUSJCEG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of this compound is C19H21NO4S. This indicates that it contains 19 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom.

Scientific Research Applications

  • Anticholinesterase and Insecticidal Properties : N-methyl and N,N-dimethylcarbamates, including compounds structurally similar to the one , have been synthesized and evaluated for their anticholinesterase and insecticidal properties. A study by Nikles (1969) reported that certain phenyl N-methylcarbamates with specific ortho-substituents demonstrated significant insecticidal activity (Nikles, 1969).

  • Physostigmine-Like Action : Research by Aeschlimann and Reinert (1931) explored analogues of physostigmine, including aryl, dialkyl, and aryl-alkyl carbamic esters of phenols with a basic substituent. These compounds showed a range of activities, including miotic action and effects on intestinal peristalsis (Aeschlimann & Reinert, 1931).

  • Synthesis and Applications in Organometallic Chemistry : In the field of organometallic chemistry, Fossey and Richards (2004) described the synthesis of platinum and palladium complexes involving bis(oxazolinyl)phenyl derivatives, showing potential applications in catalysis for carbon-carbon bond formation (Fossey & Richards, 2004).

  • Synthesis and Reactions in Medicinal Chemistry : Fernando, Calder, and Ham (1980) studied the synthesis and reactions of N-acetyl-dimethyl-p-benzoquinone imines, derived from similar compounds, which could be relevant for understanding mechanisms of toxicity in medicinal applications (Fernando, Calder, & Ham, 1980).

  • Acetylcholinesterase Inhibition : Zhao et al. (2009) investigated phthalimide alkyloxyphenyl N,N-dimethylcarbamate derivatives as acetylcholinesterase inhibitors, contributing to potential therapeutic applications in treating conditions like Alzheimer's disease (Zhao et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

[4-[2-(benzenesulfinyl)acetyl]-2,6-dimethylphenyl] N,N-dimethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-13-10-15(11-14(2)18(13)24-19(22)20(3)4)17(21)12-25(23)16-8-6-5-7-9-16/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTVZZLKUSJCEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)N(C)C)C)C(=O)CS(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139232
Record name Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylsulfinyl)acetyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339101-06-3
Record name Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylsulfinyl)acetyl]phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339101-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, dimethyl-, 2,6-dimethyl-4-[(phenylsulfinyl)acetyl]phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate
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2,6-dimethyl-4-[2-(phenylsulfinyl)acetyl]phenyl N,N-dimethylcarbamate

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